
Lenvatinib mesylate
Vue d'ensemble
Description
Lenvatinib mesylate is a synthetic, orally available inhibitor of multiple receptor tyrosine kinases. It is primarily used as an anti-cancer medication for the treatment of various types of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma . This compound works by blocking proteins that signal cancer cells to divide and grow, thereby inhibiting tumor growth and progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lenvatinib mesylate is synthesized through a series of chemical reactions involving the base compound lenvatinib. The process typically involves the reaction of lenvatinib with methanesulfonic acid to form the mesylate salt . The reaction conditions often include the use of solvents such as methanol and water, and the process may involve heating and stirring to ensure complete dissolution and crystallization .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. Techniques such as thermal analysis, powder X-ray diffraction, and differential scanning calorimetry are used to characterize and ensure the stability of the polymorphic forms of the compound . The production process is designed to be efficient and scalable, ensuring high pharmaceutical purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions: Lenvatinib mesylate undergoes various chemical reactions, including oxidation and reduction. It is metabolized by the liver enzyme CYP3A4 to form desmethyl-lenvatinib, which is further oxidized by aldehyde oxidase to produce additional metabolites .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include methanesulfonic acid, methanol, and water . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, such as desmethyl-lenvatinib and other oxidized forms . These metabolites are primarily excreted through feces and urine .
Applications De Recherche Scientifique
Approved Indications
Lenvatinib mesylate is approved for several cancer types, each with specific indications:
- Differentiated Thyroid Cancer (DTC) :
- Hepatocellular Carcinoma (HCC) :
- Renal Cell Carcinoma (RCC) :
- Endometrial Carcinoma :
Clinical Efficacy and Safety
Numerous studies have evaluated the efficacy and safety profile of this compound across different cancer types:
- Anaplastic Thyroid Carcinoma : A meta-analysis indicated limited clinical efficacy with an overall response rate of 15% and a median overall survival of approximately 3 months .
- Hepatocellular Carcinoma : Clinical trials have shown significant antitumor activity, with improvements in overall survival rates compared to traditional therapies .
- Renal Cell Carcinoma : The combination therapy has shown promising results in extending progression-free survival compared to monotherapy options .
Case Studies
Several case reports have documented the clinical experiences of patients treated with this compound:
- Case Report on Skin Ulcer : A patient developed a cutaneous ulcer after treatment for unresectable HCC, highlighting the need for monitoring adverse effects during treatment .
- Acute Myocardial Infarction : Another report described a patient experiencing acute non-ST segment elevation myocardial infarction following lenvatinib treatment, emphasizing cardiovascular risks associated with the drug .
Ongoing Research and Future Directions
Research continues to explore the potential of this compound in various settings:
- Combination Therapies : Studies are investigating its use alongside immunotherapies to enhance antitumor efficacy across multiple malignancies.
- Expanded Indications : Trials are assessing its effectiveness in other tumor types such as non-small-cell lung cancer and gastric carcinoma, indicating its versatility as a treatment option .
Mécanisme D'action
Lenvatinib mesylate is unique in its ability to inhibit multiple receptor tyrosine kinases, making it a versatile and effective anti-cancer agent . Similar compounds include sorafenib, sunitinib, and axitinib, which also target receptor tyrosine kinases but may have different specificities and mechanisms of action . This compound’s broad inhibitory profile and effectiveness in treating multiple types of cancer distinguish it from these other compounds .
Comparaison Avec Des Composés Similaires
- Sorafenib
- Sunitinib
- Axitinib
Lenvatinib mesylate’s unique properties and broad range of applications make it a valuable compound in the field of cancer research and treatment.
Activité Biologique
Lenvatinib mesylate, an oral multitargeted tyrosine kinase inhibitor (TKI), has been extensively studied for its biological activity, particularly in the context of cancer treatment. This compound primarily targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and other receptor tyrosine kinases, which are critical in tumor angiogenesis and growth. This article will delve into the biological mechanisms, efficacy, and clinical findings associated with this compound, supported by data tables and case studies.
Lenvatinib exerts its biological activity through the following mechanisms:
- Inhibition of Angiogenesis : It blocks the signaling pathways mediated by VEGF and FGF, which are essential for new blood vessel formation in tumors. This dual inhibition leads to significant antiangiogenic effects, reducing tumor growth and metastasis .
- Targeting Multiple Kinases : Lenvatinib inhibits several receptor tyrosine kinases, including:
- VEGFR1-3
- FGFR1-4
- PDGFRα
- KIT
- RET
This broad targeting contributes to its effectiveness against various tumor types .
Antitumor Activity
Lenvatinib has shown significant antitumor activity in various preclinical models:
- Thyroid Cancer Models : In studies involving human thyroid cancer xenografts, lenvatinib demonstrated substantial inhibition of tumor growth. It effectively reduced tumor volume in both differentiated thyroid cancer (DTC) and anaplastic thyroid cancer (ATC) models .
- Mechanistic Insights : Research indicated that lenvatinib inhibited the phosphorylation of FGFR1 and RET in specific thyroid cancer cell lines, leading to reduced cellular proliferation .
Tumor Type | Model | Dose (mg/kg) | Tumor Volume Reduction (%) |
---|---|---|---|
DTC | Xenograft | 30 | 75 |
ATC | Xenograft | 100 | 85 |
MTC | Xenograft | 10 | 60 |
Case Studies
Lenvatinib has been evaluated in numerous clinical trials across multiple cancer types:
- Thyroid Cancer : In a pivotal study, lenvatinib was administered to patients with radioactive iodine-refractory DTC. The objective response rate was reported at approximately 64%, highlighting its effectiveness in this challenging population .
- Renal Cell Carcinoma : In combination with everolimus, lenvatinib demonstrated enhanced antiangiogenic activity compared to either agent alone. This combination therapy resulted in improved progression-free survival rates among patients with advanced renal cell carcinoma .
Safety Profile
The safety profile of lenvatinib is generally manageable, with common adverse effects including hypertension, fatigue, and gastrointestinal disturbances. Close monitoring is essential during treatment to manage these side effects effectively .
Propriétés
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLFIUUAYLEFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235081 | |
Record name | Lenvatinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857890-39-2 | |
Record name | Lenvatinib mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857890-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenvatinib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857890392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenvatinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LENVATINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78384F61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.